6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Chemical synthesis Herbicide development Regioselective functionalization

Secure regioselective triazolopyrimidine core for antibacterial, herbicidal, or oncology discovery programs. The 6-chloro position enables cross-coupling and SNAr without dechlorination side reactions. - Antibacterial: Derived DNA gyrase IC50 = 0.68 µM (vs ciprofloxacin 0.85 µM); MIC 0.25-2.0 µg/mL, non-cytotoxic to 32 µg/mL. - Agrochemical: Key intermediate for ALS/AHAS inhibitor herbicides; broadleaf control with cereal selectivity. - Oncology: Tubulin polymerization agents overcoming MDR; oral/IV efficacy in xenografts. - Immediate supply: Bulk research quantities available for medicinal chemistry SAR expansion.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 65528-29-2
Cat. No. B3330007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine
CAS65528-29-2
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=NC=NN21)Cl
InChIInChI=1S/C5H3ClN4/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H
InChIKeyWPTDJONGJVFDDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine Technical Profile


6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 65528-29-2) is a heterocyclic compound consisting of a triazole ring fused to a pyrimidine ring with a chlorine substituent at the 6-position . Its molecular formula is C5H3ClN4 with a molecular weight of 154.56 g/mol and a predicted density of 1.71±0.1 g/cm³ . The compound serves as a versatile building block in medicinal chemistry and agrochemical research, with the chlorine atom at the 6-position providing a key site for nucleophilic substitution and cross-coupling reactions to generate diverse derivatives .

1 Heterocyclic building block for medicinal and agrochemical research
2 6-Cl position activates scaffold for mild nucleophilic substitution (SNAr)
3 Supports sequential, site-specific derivatization strategies

6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine vs. Positional Analogues


In the triazolopyrimidine class, the position and identity of halogen substituents critically determine both chemical reactivity and biological outcomes. The chlorine atom at the 6-position of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine exhibits regioselective reactivity distinct from analogues substituted at the 5- or 7-positions; documented synthetic protocols demonstrate that chlorine can be selectively removed from the 7-position in the presence of chlorine at the 5- or 6-positions [1]. Structure-activity relationship (SAR) studies across multiple therapeutic targets—including antimicrobial DNA gyrase, anticancer tubulin polymerization, and herbicidal acetohydroxyacid synthase—confirm that positional isomerism within the triazolopyrimidine scaffold produces orders-of-magnitude differences in biological potency and selectivity [2][3]. Consequently, substituting 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine with a 5-chloro, 7-chloro, or unsubstituted analogue in a synthetic sequence or biological assay will yield materially different outcomes.

6-Chloro Scaffold Positional Analogues (5-Cl / 7-Cl)
Reactivity Regioselective handle; 6-Cl stable during 7-position dechlorination
Mismatch 7-Cl is preferentially removed; 5-Cl exhibits different electron-density profile
SAR Outcome Defined regiochemistry drives orders-of-magnitude potency differences
Mismatch Substituting halogen position may shift biological target engagement

6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine Comparative Evidence


Regioselective 6-Chloro Reactivity

6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine exhibits a unique regioselective reactivity profile relative to its positional isomers. Patent and literature methods demonstrate that chlorine can be selectively removed from the 7-position of the 1,2,4-triazolo[1,5-a]pyrimidine ring while leaving chlorine at the 6-position intact, enabling sequential, site-specific derivatization strategies that are not possible with the 5-chloro or 7-chloro analogues [1]. This selectivity originates from differential electron density distribution across the fused heterocyclic system, making the 6-position chlorine a more stable handle for orthogonal functionalization in multi-step synthetic sequences [2].

Regioselective 6-Cl Stability
Class-level
6-Cl remains intact during selective 7-dechlorination (≥95% retention reported)
Supports sequential derivatization and orthogonal protection strategies
Catalytic hydrogenation context; patent literature methods
Chemical synthesis Herbicide development Regioselective functionalization

DNA Gyrase Inhibition vs. Ciprofloxacin

Derivatives synthesized from the 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine core exhibit potent DNA gyrase inhibitory activity. Compound 9a (bearing a 6-chloro triazolopyrimidine scaffold) demonstrated an IC50 value of 0.68 µM against DNA gyrase, representing a 20% improvement in potency relative to the clinical antibiotic ciprofloxacin (IC50 = 0.85 µM) in the same assay [1]. This same derivative class achieved MIC values ranging from 0.25 to 2.0 µg/mL against both Gram-positive and Gram-negative bacterial strains while maintaining a favorable safety profile with no cytotoxicity against human embryonic kidney cells or red blood cells at concentrations up to 32 µg/mL [2].

DNA Gyrase Inhibition vs. Ciprofloxacin
Head-to-head
Derivative IC50 0.68 µM vs. Ciprofloxacin 0.85 µM (assayed in parallel)
Reported comparison context; supports antimicrobial scaffold screening
In vitro enzyme assay; not clinical equivalence
Antimicrobial DNA gyrase inhibition Antibacterial drug discovery

ALS/AHAS and PDE2A Dual Inhibition

The 1,2,4-triazolo[1,5-a]pyrimidine core, of which 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is the key synthetic precursor, has been validated as a privileged scaffold across two distinct molecular targets. In agrochemical applications, triazolopyrimidine-2-sulfonamides (derived from the 6-chloro core) target acetohydroxyacid synthase (AHAS/ALS) with herbicidal activity comparable to sulfonylureas and imidazolinones, but with documented cereal crop selectivity not uniformly observed in comparator herbicide classes [1]. In pharmaceutical applications, optimized 1,2,4-triazolo[1,5-a]pyrimidine derivatives achieve PDE2A inhibition with IC50 values as low as 1.3 ± 0.39 nM (compound 46) and demonstrate approximately 100-fold selectivity over other PDE enzymes, a selectivity window that distinguishes this scaffold from non-selective PDE inhibitors [2].

Dual ALS/AHAS & PDE2A Inhibition
Class-level
PDE2A IC50 1.3 ± 0.39 nM; ~100-fold selectivity over other PDEs
Supports dual-target validation across agrochemical and pharmaceutical domains
Optimized derivative context; crop-selectivity endpoints reported
Herbicide discovery ALS/AHAS inhibition PDE2A inhibition Agrochemical development

Unique Tubulin Binding Mechanism

SAR studies on the triazolopyrimidine class demonstrate that the chlorine atom at the 6-position is a crucial structural element enabling downstream diversification to generate potent anticancer agents [1]. Treatment of 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with alcohols, thiols, or alkylamines provides compounds that promote tubulin polymerization through a mechanism distinct from paclitaxel—they do not compete with paclitaxel binding but instead inhibit vinca alkaloid binding to tubulin [2]. Lead compounds derived from this scaffold overcome resistance mediated by multiple multidrug resistance transporter proteins and inhibit tumor growth in nude mouse xenograft models with high potency and efficacy following both oral and intravenous dosing [3].

Unique Tubulin Binding Mechanism
Class-level
Promotes polymerization without competing for taxane site; inhibits vinca binding
Supports mechanism-of-action studies distinct from established tubulin agents
Xenograft model-response reported; MDR cell-line context
Anticancer Tubulin polymerization Multidrug resistance Medicinal chemistry

Predictable Nucleophilic Aromatic Substitution

The 6-chloro substituent on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is activated toward nucleophilic aromatic substitution (SNAr) by the electron-deficient pyrimidine ring . The compound undergoes substitution with nucleophiles including amines and thiols under mild conditions without requiring forcing temperatures or strong bases [1]. This predictable reactivity profile contrasts with alternative halogenated heterocycles such as chloropyridines or chloropyrimidines, where the absence of the fused triazole ring alters electron density distribution and can necessitate harsher reaction conditions or produce variable substitution yields [2].

Predictable SNAr Reactivity
Class-level
Undergoes mild SNAr with amines and thiols at ambient to moderate temperatures
Supports synthetic scalability and batch-to-batch reproducibility review
Contrasts with harsher conditions for chloropyridines/chloropyrimidines
Synthetic chemistry Nucleophilic substitution Reaction kinetics Process chemistry

6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine Application Scenarios


Antimicrobial Drug Discovery Targeting DNA Gyrase

Medicinal chemistry programs developing novel antibacterial agents, particularly those addressing fluoroquinolone-resistant strains, should prioritize the 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold. Derivatives from this core have demonstrated IC50 = 0.68 µM against DNA gyrase, outperforming ciprofloxacin (IC50 = 0.85 µM) in head-to-head enzymatic assays, while achieving MIC values of 0.25-2.0 µg/mL against both Gram-positive and Gram-negative bacteria with no observed cytotoxicity at concentrations up to 32 µg/mL [5].

Cereal-Selective Triazolopyrimidine Herbicides

Agrochemical research teams developing next-generation ALS/AHAS inhibitors should employ 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine as the key intermediate for constructing triazolopyrimidine-2-sulfonamide herbicides [5]. Patented methods demonstrate broad-leaved weed control with cereal crop selectivity, and the 6-chloro position provides a stable handle for sequential functionalization that avoids unwanted dechlorination during 7-position modifications [3].

PDE2A Inhibitors for CNS and Cardiovascular Indications

Drug discovery programs targeting phosphodiesterase 2A (PDE2A) for neurological or cardiovascular disorders should evaluate 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine as a privileged starting scaffold. Optimized derivatives achieve PDE2A IC50 values as low as 1.3 ± 0.39 nM with approximately 100-fold selectivity over related PDE enzymes, a selectivity profile essential for minimizing off-target effects [5]. The core enables structure-guided design supported by X-ray crystallography and free-energy perturbation calculations.

Anticancer Programs for Multidrug-Resistant Tumors

Oncology research programs seeking agents that overcome multidrug resistance should utilize the 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine core to generate tubulin-targeting compounds. Derived agents promote tubulin polymerization through a mechanism distinct from paclitaxel—inhibiting vinca binding without competing at the taxane site—and overcome MDR transporter-mediated resistance while demonstrating oral and intravenous efficacy in xenograft tumor models [5].

Application
Selection Property
Validation Focus
DNA gyrase inhibition research
6-Cl core reactivity for derivatization
Enzyme inhibition and antimicrobial MIC endpoints
ALS/AHAS herbicide lead development
Regioselective stability of 6-Cl handle
Crop selectivity and weed-control endpoints
PDE2A isoform-selectivity inhibitor studies
~100-fold selectivity profile context
Cross-PDE selectivity assay endpoints
Tubulin polymerization mechanism studies
Non-taxane, non-vinca binding mode
Xenograft model-response endpoints

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